

physicochemical properties of 1,10-phenanthroline

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Compound of Interest

Compound Name: *o*-Phenanthroline

Cat. No.: B135089

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An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1,10-phenanthroline, a heterocyclic organic compound widely utilized in research and drug development. The information is presented to facilitate easy access and application in a laboratory setting, with detailed experimental protocols and visual representations of key mechanisms.

Core Physicochemical Data

1,10-Phenanthroline (phen) is a white crystalline solid that is a well-known chelating agent, forming stable complexes with many metal ions.^{[1][2][3]} It is often sold as the monohydrate.^[1] The anhydrous form has a melting point of approximately 117°C.^[2]

Table 1: Physicochemical Properties of 1,10-Phenanthroline

Property	Value	References
Molecular Formula	C ₁₂ H ₈ N ₂	
Molecular Weight	180.21 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	114-117 °C (anhydrous)	
	93-94 °C (monohydrate)	
Boiling Point	>330 °C	
Solubility in Water	Slightly soluble; 2.69 g/L at 25 °C	
Solubility in Organic Solvents	Soluble in ethanol, acetone, and benzene	
pKa (of conjugate acid, phenH ⁺)	4.84 at 25 °C	
LogP	1.78	

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1,10-phenanthroline.

Determination of Melting Point

The melting point of 1,10-phenanthroline can be determined using the capillary method with a melting point apparatus.

Materials:

- 1,10-Phenanthroline sample
- Capillary tubes (sealed at one end)

- Melting point apparatus or Thiele tube setup
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the 1,10-phenanthroline sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
- For an accurate measurement, heat the new sample to about 10-15°C below the approximate melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- A sharp melting point range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

The solubility of 1,10-phenanthroline can be qualitatively and quantitatively determined in various solvents.

Qualitative Solubility Testing: This method helps to classify the compound based on its solubility in different solvents.

Materials:

- 1,10-Phenanthroline
- Test tubes
- Vortex mixer
- Solvents: Water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether

Procedure:

- Add approximately 25 mg of 1,10-phenanthroline to a small test tube.
- Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
- Observe if the solid dissolves completely, partially, or not at all.
- Record the solubility. Based on its structure, 1,10-phenanthroline is expected to be soluble in organic solvents and slightly soluble in water. Its basic nitrogen atoms suggest solubility in acidic solutions.

Quantitative Solubility Determination (Shake-Flask Method): This method provides a more precise measure of solubility.

Materials:

- 1,10-Phenanthroline
- Selected solvent (e.g., water)
- Erlenmeyer flasks with stoppers
- Shaking incubator or magnetic stirrer
- Analytical balance
- UV-Vis spectrophotometer

Procedure:

- Prepare a saturated solution by adding an excess amount of 1,10-phenanthroline to a known volume of the solvent in a flask.
- Seal the flask and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.
- Dilute the supernatant with a known volume of the solvent to a concentration suitable for UV-Vis analysis.
- Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_{max}) for 1,10-phenanthroline.
- Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration.

Determination of pKa

The pKa of the conjugate acid of 1,10-phenanthroline can be determined by potentiometric titration.

Materials:

- 1,10-Phenanthroline
- Standardized 0.1 M HCl solution
- Standardized 0.1 M NaOH solution
- pH meter with a combination electrode
- Burette

- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a sample of 1,10-phenanthroline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the aqueous solubility is too low for accurate titration.
- Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
- Place the 1,10-phenanthroline solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a titration curve of pH versus the volume of HCl added.
- Determine the equivalence point from the first or second derivative of the titration curve.
- The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

UV-Visible Spectroscopy: The UV-Vis spectrum of 1,10-phenanthroline is useful for quantitative analysis and for studying its complexation with metal ions.

Materials:

- 1,10-Phenanthroline

- Spectrophotometric grade solvent (e.g., ethanol or water)
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Prepare a stock solution of 1,10-phenanthroline of known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
- Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- Use the pure solvent as a blank to zero the instrument.
- Measure the absorbance of each standard solution at the λ_{max} .
- Plot a calibration curve of absorbance versus concentration.

Fluorescence Spectroscopy:

Materials:

- 1,10-Phenanthroline
- Fluorescence grade solvent
- Fluorometer
- Quartz cuvettes

Procedure:

- Prepare a dilute solution of 1,10-phenanthroline in the chosen solvent.

- Place the solution in a quartz cuvette in the fluorometer.
- Set the excitation wavelength (typically near the absorbance maximum) and scan the emission wavelengths to obtain the fluorescence spectrum.
- The intensity and wavelength of the emission can be influenced by the solvent and the presence of metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the structure of 1,10-phenanthroline.

Materials:

- 1,10-Phenanthroline
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tube
- NMR spectrometer

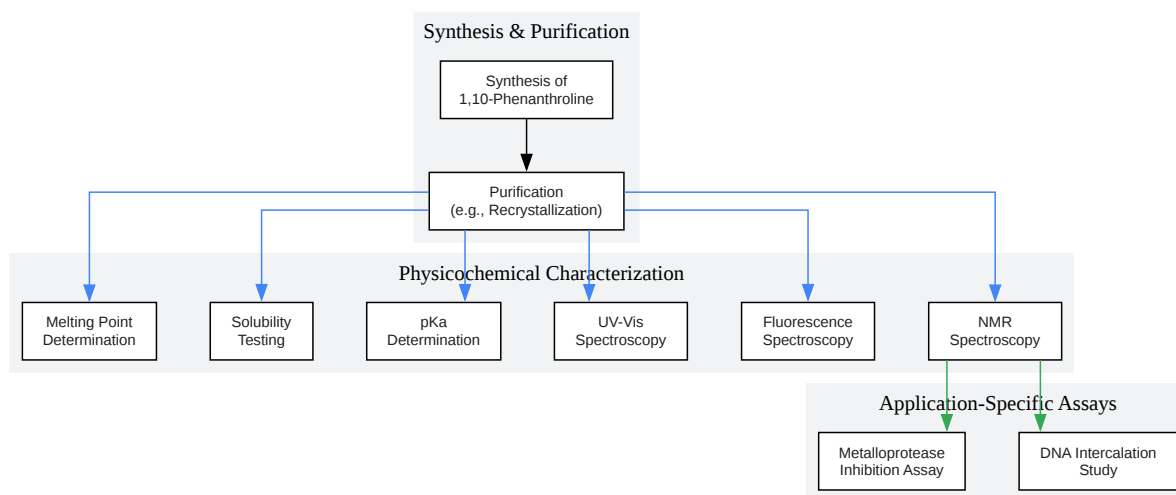
Procedure:

- Dissolve 5-10 mg of 1,10-phenanthroline in approximately 0.5-0.7 mL of the deuterated solvent in a small vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra. The chemical shifts and coupling patterns will be characteristic of the 1,10-phenanthroline structure.

Key Mechanisms and Workflows

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like 1,10-phenanthroline.

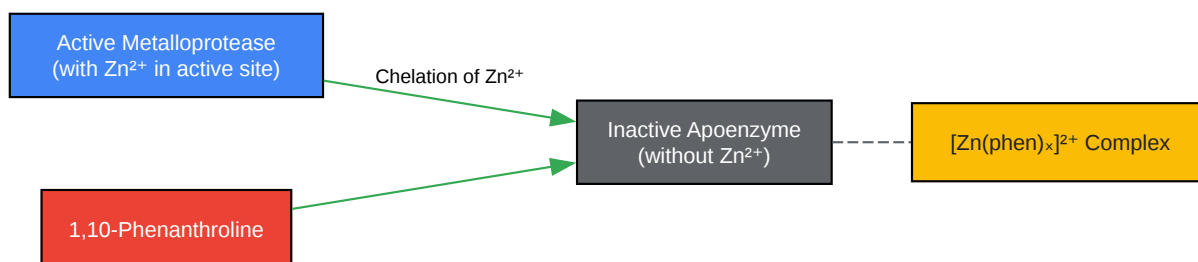


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A typical experimental workflow for characterizing 1,10-phenanthroline.

Mechanism of Metalloprotease Inhibition

1,10-Phenanthroline acts as an inhibitor of metalloproteases, particularly zinc-dependent ones, by chelating the metal ion essential for the enzyme's catalytic activity. This removes the metal from the active site, rendering the enzyme inactive.

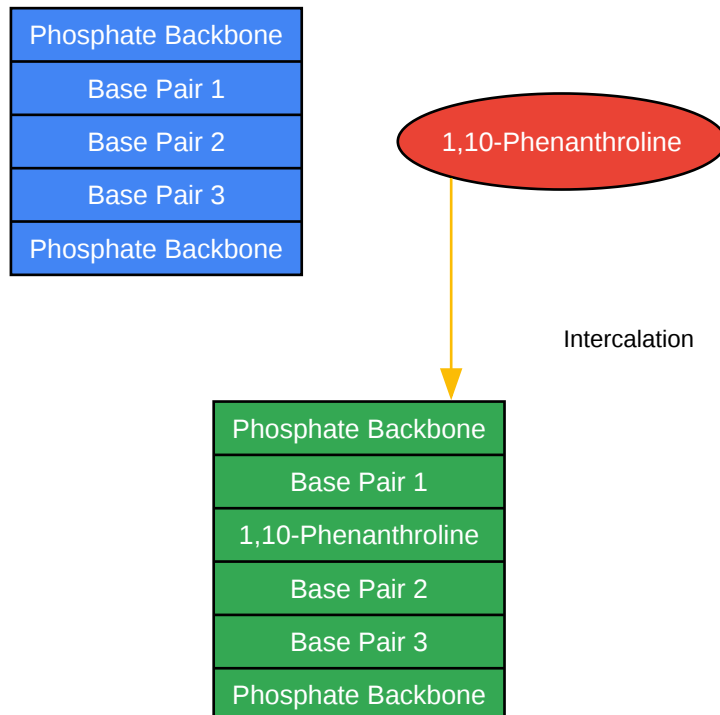


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Inhibition of metalloproteases by 1,10-phenanthroline via zinc chelation.

DNA Intercalation Mechanism

The planar structure of 1,10-phenanthroline allows it to insert itself between the base pairs of a DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, forming the basis for some of its biological activities, including potential anticancer properties.



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Schematic of 1,10-phenanthroline intercalating between DNA base pairs.

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